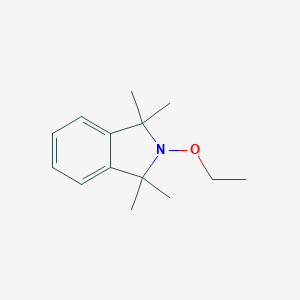

2-Ethoxy-1,1,3,3-tetramethylisoindoline

Description

Historical Trajectories and Evolution of Isoindoline (B1297411) Chemistry in Academic Research

The study of isoindoline, a heterocyclic organic compound consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, has a rich history. rsc.org The parent isoindole is a regioisomer of the more common indole. acs.org Early research into isoindoline chemistry was often intertwined with the chemistry of phthalic acid derivatives, leading to the synthesis of phthalimide (B116566) (an isoindoline-1,3-dione). ucla.edu

A pivotal moment in the history of isoindoline chemistry, albeit a tragic one, was the discovery of Thalidomide (B1683933) in the late 1950s. acs.orgchemspider.com This phthalimide derivative, initially developed as a sedative, brought the isoindoline core to the forefront of medicinal chemistry and highlighted the profound biological effects that seemingly simple heterocyclic structures could exert. acs.orgresearchgate.net The thalidomide tragedy spurred intense research into the biological activities of isoindoline derivatives, leading to the development of second and third-generation immunomodulatory drugs like Lenalidomide and Pomalidomide. acs.org

Beyond medicinal applications, the unique electronic and structural properties of isoindolines have made them valuable building blocks in organic synthesis. chemspider.com The development of novel synthetic methods has been a continuous focus of academic research. Early methods often involved the reduction of phthalimides or the cyclization of ortho-disubstituted benzene derivatives. chemspider.com Over the decades, more sophisticated and efficient synthetic strategies have emerged, including transition metal-catalyzed reactions, cycloaddition reactions, and multicomponent reactions, which have significantly expanded the accessible chemical space of isoindoline derivatives. nih.govnih.gov The exploration of isoindoline-containing natural products has also provided inspiration for new synthetic targets and methodologies. acs.orgresearchgate.net

The Significance of the 1,1,3,3-Tetramethylisoindoline (B1606132) Core Structure in Chemical Systems

The 1,1,3,3-tetramethylisoindoline core is a sterically hindered variant of the isoindoline scaffold that imparts unique properties and reactivity to molecules containing it. The presence of four methyl groups at the 1 and 3 positions has several important consequences for the chemical and physical properties of the molecule.

One of the most significant aspects of the tetramethyl substitution is the steric hindrance it provides to the isoindoline nitrogen and the surrounding ring system. This steric bulk can influence the reactivity of the molecule in several ways. For instance, it can hinder the approach of reactants to the nitrogen atom, thereby modifying its nucleophilicity and basicity. This steric shielding can also play a crucial role in directing the regioselectivity of reactions occurring at other positions on the molecule.

A particularly notable application of the 1,1,3,3-tetramethylisoindoline core is in the field of stable free radicals. The corresponding nitroxide radical, 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), is a persistent radical that has been studied for its magnetic properties and its use as a spin label or probe in various chemical and biological systems. The steric hindrance provided by the tetramethyl groups is critical for the stability of the nitroxide radical, preventing its dimerization and decomposition. This stability allows for its use in applications such as nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique used to synthesize polymers with well-defined architectures.

The 1,1,3,3-tetramethylisoindoline core also serves as a valuable building block in the synthesis of functional materials. For example, derivatives of this core structure have been investigated for their potential use as organic light-emitting diodes (OLEDs), fluorescent probes, and charge-transporting materials. The rigid and bulky nature of the tetramethylisoindoline scaffold can help to prevent intermolecular aggregation, which is often a cause of fluorescence quenching in the solid state.

Conceptual Framework of N-Alkoxyisoindolines: Expanding the Scope of Nitrogen Heterocycles

N-Alkoxyisoindolines, such as the titular 2-ethoxy-1,1,3,3-tetramethylisoindoline, represent a class of nitrogen heterocycles that possess a unique set of electronic and reactive properties, thereby expanding the synthetic utility and conceptual understanding of this important class of compounds. The introduction of an alkoxy group directly onto the nitrogen atom of the isoindoline ring fundamentally alters its chemical behavior compared to its N-H or N-alkyl counterparts.

The N-O bond in N-alkoxyisoindolines is relatively weak and can be cleaved under various conditions, including thermal, photochemical, or chemical induction. This property makes N-alkoxyisoindolines valuable precursors to nitrogen-centered radicals. The generation of these radicals opens up a wide range of synthetic possibilities, as they can participate in various radical-mediated transformations, such as hydrogen atom transfer (HAT) reactions, addition to multiple bonds, and cyclization reactions. This reactivity is in stark contrast to the more common nucleophilic or basic character of traditional N-H or N-alkyl isoindolines.

Furthermore, N-alkoxyisoindolines can serve as precursors to nitrenium ions upon cleavage of the N-O bond and subsequent loss of an alkoxide. Nitrenium ions are highly reactive electrophilic species that can undergo a variety of transformations, including intramolecular C-H amination and rearrangements, providing access to complex nitrogen-containing polycyclic structures. This mode of reactivity further distinguishes N-alkoxyisoindolines from other isoindoline derivatives and expands their utility in the synthesis of novel heterocyclic frameworks.

The presence of the alkoxy group also modulates the electronic properties of the isoindoline nitrogen. The electronegative oxygen atom withdraws electron density from the nitrogen, reducing its basicity and nucleophilicity. This electronic perturbation can influence the reactivity of the aromatic ring of the isoindoline system, potentially altering its susceptibility to electrophilic or nucleophilic attack.

Structure

3D Structure

Properties

CAS No. |

156423-97-1 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-ethoxy-1,1,3,3-tetramethylisoindole |

InChI |

InChI=1S/C14H21NO/c1-6-16-15-13(2,3)11-9-7-8-10-12(11)14(15,4)5/h7-10H,6H2,1-5H3 |

InChI Key |

VBPGVTUHXAVSAM-UHFFFAOYSA-N |

SMILES |

CCON1C(C2=CC=CC=C2C1(C)C)(C)C |

Canonical SMILES |

CCON1C(C2=CC=CC=C2C1(C)C)(C)C |

Synonyms |

1H-Isoindole,2-ethoxy-2,3-dihydro-1,1,3,3-tetramethyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 1,1,3,3 Tetramethylisoindoline and Analogues

Stereocontrolled Introduction of Geminal Alkyl Substituents at C1 and C3

The introduction of the four methyl groups at the C1 and C3 positions of the isoindoline (B1297411) ring is a critical step in synthesizing 2-Ethoxy-1,1,3,3-tetramethylisoindoline. This transformation is typically achieved by reacting a precursor containing two carbonyl groups, such as N-ethoxyphthalimide, with an excess of an organometallic reagent.

Grignard reagents are highly effective nucleophiles for adding alkyl groups to carbonyl carbons. researchgate.net The synthesis of 1,1,3,3-tetramethylisoindoline (B1606132) derivatives relies on the double addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide) to both carbonyl groups of an N-substituted phthalimide (B116566). researchgate.netoup.com

The protocol involves the following key steps:

Preparation of the Grignard Reagent : Methylmagnesium halide is prepared by reacting a methyl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlibretexts.org THF is often preferred as it helps stabilize the Grignard reagent through coordination. libretexts.org

Addition Reaction : The N-ethoxyphthalimide precursor is dissolved in an anhydrous solvent and typically cooled to a low temperature (e.g., 0 °C or -78 °C) to control the reaction's exothermicity. reddit.com At least four equivalents of the methyl Grignard reagent are added slowly to the solution. Two equivalents are required for the nucleophilic additions, and two additional equivalents are consumed by deprotonation if the starting material has acidic protons, though N-ethoxyphthalimide does not. The excess ensures the reaction goes to completion.

Intermediate Formation : The reaction proceeds through the formation of a diol intermediate after the Grignard reagent has added to both carbonyls. This intermediate is then typically worked up with an aqueous acid solution.

Cyclization/Reduction : The resulting intermediate can then be cyclized and reduced in a subsequent step to yield the final this compound.

Optimization of this protocol involves careful control over reaction temperature, rate of addition, and solvent choice to maximize the yield of the desired tetra-alkylated product. numberanalytics.comresearchgate.net

Table 2: Typical Conditions for Grignard Alkylation of Phthalimides

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Source of methyl nucleophile | oup.com |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes reagent, reaction medium | libretexts.org |

| Temperature | -78 °C to 0 °C | Controls reaction rate, minimizes side reactions | reddit.com |

| Stoichiometry | >4 equivalents | Ensures complete addition to both carbonyls | researchgate.net |

| Workup | Aqueous acid (e.g., NH₄Cl, HCl) | Quenches excess reagent, protonates alkoxide | nih.gov |

Common side products and mitigation strategies include:

Incomplete Addition : If an insufficient amount of Grignard reagent is used or the reaction time is too short, products of single addition to one of the carbonyls may be isolated. This results in 3-hydroxy-3-methylisoindolin-1-one (B13973528) derivatives. Using a significant excess of the Grignard reagent and allowing the reaction to proceed to completion can mitigate this. numberanalytics.com

Enolization : Grignard reagents are strong bases and can deprotonate α-hydrogens if present. researchgate.net However, in the case of phthalimide, there are no α-hydrogens on the ring, so this particular side reaction is not a concern for the primary substrate.

Reduction : Grignard reagents that possess a β-hydrogen can sometimes act as reducing agents, transferring a hydride to the carbonyl and forming an alcohol. researchgate.net This is not an issue when using methylmagnesium halides, which lack β-hydrogens.

Wurtz-Type Coupling : Homocoupling of the Grignard reagent can occur, especially if the formation of the reagent is not controlled properly (e.g., local overheating). researchgate.net Slow and steady addition of the alkyl halide to magnesium during reagent preparation is crucial. reddit.com

Targeted Methods for Introducing the 2-Ethoxy Moiety

The formation of the N-O-C linkage is the crucial step in the synthesis of this compound. This can be conceptually approached through either N-alkylation of a suitable N-hydroxy precursor or, less directly, through other functional group interconversions. The choice of method depends on precursor availability, desired purity, and scalability.

N-alkylation represents a direct and widely employed strategy for forming C-N bonds in heterocyclic chemistry. researchgate.netorganic-chemistry.org In the context of synthesizing this compound, this method would conventionally involve the O-alkylation of an N-hydroxyisoindoline precursor. The N-hydroxy-1,1,3,3-tetramethylisoindoline intermediate, possessing a nucleophilic hydroxyl group, can be reacted with an electrophilic ethoxy source.

The reaction typically proceeds via a nucleophilic substitution mechanism. The N-hydroxyisoindoline is first treated with a base to generate the corresponding N-alkoxide anion, which then attacks the ethylating agent. Common ethylating agents include ethyl iodide, ethyl bromide, diethyl sulfate, and ethyl triflate. The choice of base and solvent system is critical to ensure high yields and minimize side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often preferred for generating the alkoxide.

Table 1: Representative Conditions for O-Alkylation of N-Hydroxy-1,1,3,3-tetramethylisoindoline

| Entry | Ethylating Agent | Base | Solvent | Temperature (°C) | Potential Yield (%) |

| 1 | Ethyl Iodide | NaH | THF | 0 to RT | 85-95 |

| 2 | Diethyl Sulfate | K₂CO₃ | DMF | RT to 50 | 70-85 |

| 3 | Ethyl Tosylate | Cs₂CO₃ | Acetonitrile | 60 | 75-90 |

| 4 | Bromoethane | KOH | DMSO | RT | 60-75 |

This table presents plausible experimental conditions based on general O-alkylation principles.

The efficiency of the alkylation can be influenced by factors such as the reactivity of the ethylating agent (I > Br > OTs > SO₄) and the solubility of the alkoxide salt in the chosen solvent. Polar aprotic solvents like THF, DMF, and DMSO are generally effective for this transformation.

The formation of the N-O-Et bond is fundamentally an etherification reaction. Beyond the direct alkylation described above, other classical and modern etherification strategies can be evaluated for this purpose.

The Williamson ether synthesis remains the most analogous and straightforward approach, involving the reaction of the N-hydroxyisoindoline anion with an ethyl halide. organic-chemistry.org Its primary advantages are the use of readily available reagents and generally predictable outcomes. However, potential drawbacks include the need for strong bases and the possibility of elimination side reactions with certain substrates, although this is less of a concern with a primary electrophile like an ethyl group.

Alternative strategies could include the Mitsunobu reaction. This method would involve reacting N-hydroxy-1,1,3,3-tetramethylisoindoline with ethanol (B145695) in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates. However, it is most commonly used for C-O bond formation and its application to N-O bonds may require specific optimization. The stoichiometry and purification from phosphorus-containing byproducts are also key considerations.

A comparative evaluation highlights that while direct alkylation (Williamson-type) is often more atom-economical and cost-effective for simple substrates, the Mitsunobu reaction offers a valuable alternative for cases where mild conditions are paramount.

Recent advancements in synthetic chemistry have provided novel methods for alkylation and alkoxylation that offer improvements in efficiency, selectivity, and environmental impact. nih.govmdpi.com While direct examples for this compound may not be widely reported, principles from related N-heterocycle chemistry can be applied.

One advanced approach involves transition metal-catalyzed cross-coupling reactions. For instance, a palladium- or copper-catalyzed coupling of an N-hydroxyisoindoline with an ethylating agent could provide a pathway to the desired product, potentially under milder conditions than traditional methods.

Another modern strategy focuses on "green chemistry" principles. For example, the use of propylene (B89431) carbonate as both a solvent and a benign alkylating agent has been developed for the N-alkylation of various heterocycles. nih.govmdpi.com While this specific reagent would introduce a hydroxypropyl group, the underlying principle of using eco-friendly alkylating agents could be extended to ethoxy sources.

Furthermore, flow chemistry techniques can be employed to optimize N-alkylation reactions. Performing the reaction in a continuous flow reactor allows for precise control over temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to batch processing. thalesnano.com

Enantioselective Synthesis of Chiral this compound Derivatives

The parent molecule, this compound, is achiral due to its C₂ᵥ symmetry. However, analogues of this compound, where substituents on the aromatic ring or at the 1- and 3-positions break this symmetry, can be chiral. The synthesis of single enantiomers of such derivatives is of high importance, particularly for applications in medicinal chemistry and materials science.

Enantioselective synthesis of these chiral analogues could be achieved through several strategies. One approach is the asymmetric alkylation of a prochiral N-hydroxyisoindoline precursor. This would involve using a chiral phase-transfer catalyst or a chiral ligand complexed to a metal cation (e.g., Li⁺, Na⁺) to create a chiral environment around the N-alkoxide. This chiral induction would favor the attack of the ethylating agent from one face of the molecule over the other, resulting in an enrichment of one enantiomer.

Alternatively, a kinetic resolution of a racemic mixture of a chiral N-hydroxyisoindoline precursor could be performed. In this scenario, the racemic starting material is reacted with a chiral acylating or alkylating agent in the presence of a suitable catalyst. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically-enriched starting material or the diastereomeric products.

Drawing parallels from the synthesis of other chiral N-heterocycles, asymmetric hydrogenation of a suitable unsaturated precursor is a powerful tool. nih.govchemrxiv.org For instance, if a chiral isoindoline analogue with a C=N bond could be synthesized, its reduction using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand like Ph-BPE) could establish the desired stereocenters with high enantioselectivity. nih.govresearchgate.net

Table 2: Potential Strategies for Enantioselective Synthesis of Chiral Analogues

| Strategy | Precursor Type | Key Reagent/Catalyst | Outcome |

| Asymmetric Alkylation | Prochiral N-Hydroxyisoindoline | Chiral Phase-Transfer Catalyst | Enantioenriched 2-Ethoxyisoindoline |

| Kinetic Resolution | Racemic Chiral N-Hydroxyisoindoline | Chiral Acylating Agent + Catalyst | Separated Diastereomers/Enriched Precursor |

| Asymmetric Hydrogenation | Chiral Isoindolenine Precursor | [Rh]- or [Ir]-Chiral Ligand Complex | Enantioenriched Isoindoline Derivative |

This table outlines conceptual strategies based on established asymmetric synthesis methodologies.

The successful implementation of these methods would depend heavily on the specific structure of the chiral analogue and would require careful screening of catalysts, ligands, and reaction conditions to achieve high levels of enantiomeric excess (ee).

Mechanistic Investigations of Reactions Involving 2 Ethoxy 1,1,3,3 Tetramethylisoindoline

Elucidation of Reaction Pathways for N-Alkoxyisoindolines (Generalizing from related systems)

The reaction pathways of N-alkoxyisoindolines, such as 2-ethoxy-1,1,3,3-tetramethylisoindoline, are predominantly dictated by the cleavage of the N-O-C bonds. Two primary homolytic cleavage pathways are considered: the cleavage of the N-O bond and the C-O bond. The preferred pathway is dependent on the structure of the alkoxyamine and the stability of the resulting radical species.

In the case of many N-alkoxyamines, the homolysis of the C-ON bond is the more common pathway, leading to the formation of a persistent nitroxyl (B88944) radical and a transient alkyl radical. This process is the cornerstone of nitroxide-mediated polymerization (NMP), where the reversible cleavage of the C-ON bond allows for controlled polymer chain growth. For this compound, this would involve the formation of the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical and an ethyl radical.

However, the alternative N-OC bond cleavage can also occur, yielding an aminyl radical and an alkoxy radical. Studies on various alkoxyamines have shown that the relative energies of the N-O and C-O bonds determine the likelihood of each cleavage pathway. For isoindoline-based alkoxyamines, the N-OC bond has been found to have a lower free energy of homolysis compared to other cyclic alkoxyamines, suggesting that this pathway may be more significant in these systems.

The reaction conditions, such as temperature and solvent, play a crucial role in determining the dominant reaction pathway. Thermal induction is a common method to initiate the homolysis of the C-ON bond. The stability of the resulting radicals is a key thermodynamic factor. The 1,1,3,3-tetramethylisoindolin-2-yloxyl radical is a relatively stable nitroxide, which would favor the C-ON cleavage pathway.

Exploration of Radical Intermediates and Reaction Mechanisms

The primary radical intermediate in reactions involving this compound is the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical. This stable free radical can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. EPR studies of this and related isoindolin-2-yloxyl radicals have revealed characteristic hyperfine interactions with the nitrogen nucleus and the protons of the methyl groups.

The general mechanism for the formation of this radical intermediate is the homolytic cleavage of the C-ON bond in the parent N-alkoxyamine, as depicted in the following reaction:

This compound → 1,1,3,3-Tetramethylisoindolin-2-yloxyl• + •CH₂CH₃

Once formed, the 1,1,3,3-tetramethylisoindolin-2-yloxyl radical can participate in a variety of reactions. It can act as a radical scavenger, trapping other radical species in solution. The rate of these trapping reactions is often near diffusion-controlled. For example, it can react with carbon-centered, sulfur-centered, and other radicals to form stable adducts.

The ethyl radical formed alongside the nitroxide is a highly reactive species. In the context of polymerization, it can initiate the growth of a polymer chain. In other contexts, it can undergo various radical reactions such as hydrogen abstraction or addition to double bonds.

The table below summarizes the key radical intermediates and their general roles in the reaction mechanisms.

| Radical Intermediate | Formation Pathway | General Role in Reaction Mechanisms |

| 1,1,3,3-Tetramethylisoindolin-2-yloxyl | Homolysis of the C-ON bond of this compound | Persistent radical, radical scavenger, control agent in NMP |

| Ethyl Radical (•CH₂CH₃) | Homolysis of the C-ON bond of this compound | Transient radical, initiator, participates in hydrogen abstraction and addition reactions |

| Ethoxy Radical (CH₃CH₂O•) | Homolysis of the N-OC bond of this compound | Highly reactive, can participate in hydrogen abstraction |

| 1,1,3,3-Tetramethylisoindolin-2-aminyl Radical | Homolysis of the N-OC bond of this compound | Aminyl radical intermediate |

Analysis of Nucleophilic and Electrophilic Reactivity at the Isoindoline (B1297411) Core and its Substituents

The reactivity of this compound towards nucleophiles and electrophiles can be considered at two main sites: the isoindoline core (specifically the aromatic ring) and the N-alkoxy substituent.

Nucleophilic Reactivity:

The isoindoline nitrogen in N-alkoxyamines is generally considered to have reduced nucleophilicity due to the presence of the electron-withdrawing alkoxy group. Therefore, direct nucleophilic attack at the nitrogen is less likely compared to a typical secondary amine. Nucleophilic reactions are more likely to occur at the carbon atoms of the isoindoline ring if a suitable leaving group is present, or at the ethyl group of the ethoxy substituent in an SN2-type reaction, although this would require activation.

Electrophilic Reactivity:

Electrophilic aromatic substitution on the benzene (B151609) ring of the isoindoline core is a plausible reaction pathway. The directing effect of the N-ethoxy-1,1,3,3-tetramethylisoindoline substituent would determine the position of substitution. The nitrogen atom, with its lone pair of electrons, can donate electron density to the aromatic ring through resonance, which would typically make it an ortho-, para-directing and activating group. However, the inductive effect of the electronegative oxygen atom in the N-O bond would be electron-withdrawing. In similar systems like anilines and their derivatives, the resonance effect usually dominates, leading to ortho- and para-substitution.

Therefore, it is predicted that electrophilic attack on the aromatic ring of this compound would preferentially occur at the positions ortho and para to the isoindoline nitrogen. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

The reactivity of the ethoxy group itself towards electrophiles is limited. Protonation of the oxygen atom under strongly acidic conditions is a possibility, which could facilitate cleavage of the O-C bond.

Examination of Stability and Degradation Pathways under Controlled Chemical Environments

The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability:

As discussed previously, N-alkoxyamines can undergo thermal decomposition via homolysis of the C-ON and/or N-OC bonds. The temperature at which this decomposition occurs depends on the bond dissociation energies of these bonds. For many alkoxyamines, significant decomposition begins at elevated temperatures.

Acid-Catalyzed Degradation:

In acidic environments, N-alkoxyamines can undergo hydrolysis. The mechanism likely involves the protonation of the nitrogen or oxygen atom. Protonation of the nitrogen would increase the lability of the N-O bond. Protonation of the oxygen atom would make the ethyl group a better leaving group, facilitating nucleophilic attack by water at the ethyl carbon or cleavage of the O-C bond to form an intermediate cation. The expected products of acid-catalyzed hydrolysis would be 1,1,3,3-tetramethylisoindolin-2-ol (a hydroxylamine) and ethanol (B145695).

A plausible simplified mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the oxygen atom of the ethoxy group.

Nucleophilic attack of water on the ethyl group (SN2) or departure of ethanol to form a protonated nitroxide intermediate followed by reaction with water.

Formation of 1,1,3,3-tetramethylisoindolin-2-ol and ethanol.

Base-Catalyzed Degradation:

The stability of N-alkoxyamines in basic media is generally higher than in acidic media. However, strong bases could potentially promote elimination reactions if there are acidic protons on the carbon adjacent to the oxygen (in the case of the ethoxy group, there are none) or on the isoindoline ring. Hydrolysis under strong basic conditions is less common for this type of compound but could potentially occur at high temperatures, leading to the formation of the corresponding hydroxylamine (B1172632) and ethanol.

The table below outlines the expected degradation pathways under different conditions.

| Condition | Potential Degradation Pathway | Expected Major Products |

| Thermal | Homolytic cleavage of C-ON and/or N-OC bonds | 1,1,3,3-Tetramethylisoindolin-2-yloxyl, ethyl radical, and products of further radical reactions |

| Acidic (e.g., aq. HCl) | Acid-catalyzed hydrolysis | 1,1,3,3-Tetramethylisoindolin-2-ol, Ethanol |

| Basic (e.g., aq. NaOH) | Generally more stable; potential for hydrolysis at high temperatures | 1,1,3,3-Tetramethylisoindolin-2-ol, Ethanol |

Advanced Spectroscopic Characterization of 2 Ethoxy 1,1,3,3 Tetramethylisoindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

Detailed Analysis of 1D (¹H, ¹³C) NMR Spectra: Chemical Shifts and Coupling Constants

¹H NMR: A proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. One would expect to observe signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), distinct singlets for the four methyl groups attached to the isoindoline (B1297411) ring, and signals corresponding to the aromatic protons on the benzene (B151609) ring. The exact chemical shifts (δ) and coupling constants (J) would provide detailed information about the electronic environment and spatial relationships of these protons.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This would include the carbons of the ethoxy group, the four methyl groups, the quaternary carbons at positions 1 and 3 of the isoindoline ring, and the aromatic carbons.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming, for example, the connectivity within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing longer-range connectivity (typically over two to three bonds) between protons and carbons. For instance, it could show correlations between the protons of the methyl groups and the quaternary carbons of the isoindoline core, as well as connections between the ethoxy group and the nitrogen atom.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the compound's chemical formula.

Interpretation of Fragmentation Patterns and Mechanistic Pathways

The mass spectrum would display a series of peaks corresponding to the molecular ion and various fragment ions. The fragmentation pattern is a molecular fingerprint. For 2-Ethoxy-1,1,3,3-tetramethylisoindoline, one might expect to see fragmentation pathways involving the loss of the ethoxy group, a methyl group, or other characteristic cleavages of the isoindoline ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum would show absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions would include C-H stretching vibrations for the alkyl and aromatic groups, C-O stretching for the ethoxy group, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum would also be expected to show characteristic bands for the aromatic ring and the alkyl groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophore Analysis

No publically available data could be found for the UV-Vis spectroscopic analysis of this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

No publically available data could be found for the X-ray crystallographic analysis of this compound.

Computational and Theoretical Studies of 2 Ethoxy 1,1,3,3 Tetramethylisoindoline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Molecular Orbital Analysis and Charge Distribution Mapping

Molecular Orbital (MO) theory provides a description of the electronic structure of a molecule in terms of the spatial distribution and energy of its electrons. For 2-Ethoxy-1,1,3,3-tetramethylisoindoline, an MO analysis would reveal how the atomic orbitals of the constituent atoms combine to form the molecular orbitals that encompass the entire molecule. This is crucial for understanding its chemical bonding and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals primarily involved in chemical reactions. The energy and shape of these orbitals dictate the molecule's ability to donate or accept electrons.

Charge distribution mapping, often visualized through electrostatic potential (ESP) maps, illustrates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density, while the methyl and ethyl protons would be areas of lower electron density.

Illustrative Data Table: Calculated Electronic Properties

| Parameter | Illustrative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. |

Note: The values in this table are illustrative and represent typical ranges for a molecule of this nature. They are not derived from a specific published study on this compound.

Prediction of Chemical Reactivity Based on Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting the reactivity and selectivity of chemical reactions. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. imist.ma The energy difference between these frontier orbitals is a critical factor; a smaller energy gap facilitates the interaction and thus the reaction. researchgate.net

For this compound, the HOMO would likely be localized on the isoindoline (B1297411) ring system and the nitrogen and oxygen atoms, making these sites susceptible to attack by electrophiles. Conversely, the LUMO would be distributed over the aromatic and heterocyclic ring systems, indicating potential sites for nucleophilic attack. FMO theory can be used to rationalize the outcomes of various types of reactions, including cycloadditions and electrophilic aromatic substitutions. wikipedia.org

Conformational Analysis and Investigation of Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around single bonds, such as the N-O and O-C bonds of the ethoxy group, leads to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them.

This is achieved by systematically varying the key dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). The results of a conformational analysis are crucial for understanding the molecule's preferred shape and how its shape might influence its reactivity and interactions with other molecules. For this compound, the orientation of the ethoxy group relative to the isoindoline ring would be a primary focus of such a study.

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for elucidating the detailed pathways of chemical reactions. By modeling a proposed reaction mechanism, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate.

For a hypothetical reaction involving this compound, such as an electrophilic substitution on the benzene (B151609) ring, computational modeling could be used to compare different possible pathways and predict the most likely product. This involves locating the transition state structures for each potential pathway and comparing their relative energies.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Quantum chemical calculations can predict various spectroscopic properties of a molecule with a good degree of accuracy. This is particularly useful for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. These predicted shifts can be compared with experimental data to aid in the assignment of signals and confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the prediction of the λmax values that would be observed in a UV-Vis spectrum.

Illustrative Data Table: Predicted Spectroscopic Parameters

| Spectroscopy | Parameter | Illustrative Predicted Value |

| ¹H NMR | Chemical Shift (CH₃) | 1.3 ppm |

| ¹H NMR | Chemical Shift (CH₂) | 3.8 ppm |

| ¹³C NMR | Chemical Shift (C-aromatic) | 120-145 ppm |

| UV-Vis | λmax | 275 nm |

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in the molecule. They are not derived from a specific published study on this compound.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Interactions

While quantum chemical calculations are typically performed on single, static molecules (often in a simulated vacuum), molecular dynamics (MD) simulations provide insights into the behavior of molecules over time. In an MD simulation, the motions of the atoms in a molecule (and often the surrounding solvent molecules) are calculated using classical mechanics.

For this compound, an MD simulation could be used to study its conformational dynamics in solution, revealing how the molecule flexes and changes its shape over time. It could also be used to investigate how the molecule interacts with solvent molecules or other solutes, providing a more realistic picture of its behavior in a chemical system.

Chemical Transformations and Derivatization Strategies of the 2 Ethoxy 1,1,3,3 Tetramethylisoindoline Core

Modification of the Aromatic Ring System

The benzene (B151609) ring of the isoindoline (B1297411) core is amenable to functionalization through classic electrophilic aromatic substitution and modern cross-coupling methodologies. The inherent electronic properties of the substituents on the ring dictate the regioselectivity and reactivity of these transformations. The fused dihydro-pyrrole ring acts as an N,C-dialkyl substituent on the aromatic system. Both the nitrogen and the alkyl groups are electron-donating, thus activating the aromatic ring towards electrophilic attack.

The substituents on the benzene ring in 2-Ethoxy-1,1,3,3-tetramethylisoindoline collectively act as activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS) reactions. pressbooks.publibretexts.orgchemistrytalk.org The nitrogen atom of the isoindoline ring and the four methyl groups donate electron density into the aromatic system, increasing its nucleophilicity and making it more reactive than benzene. libretexts.orgyoutube.comyoutube.com Consequently, electrophiles are directed to the positions ortho and para to the activating groups, which correspond to the 4- and 6-positions of the isoindoline ring system.

Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed under relatively mild conditions. Due to steric hindrance from the bulky geminal methyl groups, substitution at the 4- and 7-positions may be influenced, but the primary electronic activation directs incoming electrophiles to the 4- and 6-positions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Typical Electrophile (E+) | Expected Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 4-Nitro- and 6-Nitro-2-ethoxy-1,1,3,3-tetramethylisoindoline |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo- and 6-Bromo-2-ethoxy-1,1,3,3-tetramethylisoindoline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | 4-Acetyl- and 6-Acetyl-2-ethoxy-1,1,3,3-tetramethylisoindoline |

Late-stage functionalization provides a powerful tool for introducing complex molecular fragments and diversifying the core structure. This is typically achieved by first installing a handle, such as a halogen, onto the aromatic ring via electrophilic aromatic substitution. The resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions. nih.gov

For instance, a 4-bromo- or 6-bromo- derivative of the parent compound can serve as a versatile precursor. Suzuki-Miyaura coupling can be employed to form new carbon-carbon bonds with aryl or vinyl boronic acids, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. nih.gov These reactions are highly valued in medicinal chemistry for their reliability and broad substrate scope. nih.govunl.pt

Table 2: Representative Cross-Coupling Strategies for Functionalization

| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-Bromo-2-ethoxy-1,1,3,3-tetramethylisoindoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Phenyl-2-ethoxy-1,1,3,3-tetramethylisoindoline |

| Buchwald-Hartwig Amination | 4-Bromo-2-ethoxy-1,1,3,3-tetramethylisoindoline | Morpholine | Pd₂(dba)₃, BINAP, NaOᵗBu | 4-(Morpholin-4-yl)-2-ethoxy-1,1,3,3-tetramethylisoindoline |

| Sonogashira Coupling | 4-Bromo-2-ethoxy-1,1,3,3-tetramethylisoindoline | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-(Phenylethynyl)-2-ethoxy-1,1,3,3-tetramethylisoindoline |

Reactions Involving the 2-Ethoxy Group

The N-alkoxyamine functionality is a key feature of the molecule, and its N-O and O-C bonds represent potential sites for selective cleavage or transformation.

The 2-ethoxy group contains two distinct bonds susceptible to cleavage: the N-O bond and the O-C₂H₅ bond.

N-O Bond Cleavage: The N-O bond in N-alkoxyamines is known to be relatively weak and can be cleaved under reductive conditions. researchgate.net Catalytic hydrogenation, for example using H₂ over a palladium catalyst, or treatment with reducing agents like samarium iodide, would be expected to cleave this bond to yield the parent secondary amine, 1,1,3,3-tetramethylisoindoline (B1606132), and ethanol (B145695). Electrochemical methods have also been reported for cathodic N-O bond cleavage. mitsudo.net

O-C Bond Cleavage: The bond between the oxygen and the ethyl group is an ether linkage. Such bonds are typically cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would likely proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion, yielding the corresponding N-hydroxyisoindoline derivative and ethyl bromide.

The nitrogen of the N-alkoxyamine can be targeted for oxidation. Single-electron oxidation of N-alkoxyamines, for instance with ceric ammonium nitrate (CAN), can lead to cleavage of the N-O bond, generating a nitroxide and a carbocation. acs.orgacs.orgacs.org The specific products would depend on the subsequent reaction pathways of these reactive intermediates. Alternatively, oxidation with reagents like m-CPBA can form an N-oxide, which may undergo further rearrangement. chemrxiv.org

Reductive transformations primarily focus on the cleavage of the N-O bond as mentioned above. The use of transfer hydrogenation with an iridium catalyst and an acid accelerator has been shown to be an efficient method for reducing oximes to N-alkoxy amines, and similar conditions could potentially be adapted for the reductive cleavage of the N-O bond to the corresponding amine. rsc.org

Table 3: Potential Transformations of the 2-Ethoxy Group

| Transformation | Bond Targeted | Reagents (Example) | Expected Major Product(s) |

|---|---|---|---|

| Reductive Cleavage | N-O | H₂, Pd/C | 1,1,3,3-Tetramethylisoindoline, Ethanol |

| Acidic Cleavage | O-C | HBr (conc.) | N-Hydroxy-1,1,3,3-tetramethylisoindoline, Ethyl bromide |

| Oxidative Cleavage | N-O | Ceric Ammonium Nitrate (CAN) | Products derived from nitroxide and carbocation intermediates |

Functionalization and Derivatization at the Geminal Methyl Groups

The four methyl groups at the 1- and 3-positions are all in a benzylic position, making their C-H bonds weaker and more susceptible to radical abstraction than those of simple alkanes. mdpi.com This reactivity can be exploited for selective functionalization.

Free-radical halogenation is a classic method for functionalizing benzylic positions. wikipedia.org Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) would be expected to selectively install a bromine atom on one of the methyl groups. This would result in a mixture of mono-brominated products, primarily 1-(bromomethyl)-1,3,3-trimethyl-2-ethoxyisoindoline.

The resulting benzylic bromide is a highly valuable intermediate. As a reactive electrophile, it can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., cyanide, azide, alkoxides, amines) to introduce diverse functional groups.

Table 4: Two-Step Functionalization at a Geminal Methyl Group

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | 1-(Bromomethyl)-1,3,3-trimethyl-2-ethoxyisoindoline |

| 2 | Nucleophilic Substitution | Sodium Cyanide (NaCN) | (2-Ethoxy-1,1,3,3-tetramethylisoindolin-1-yl)acetonitrile |

Synthesis of Polymeric Systems Incorporating the Isoindoline Framework

The this compound core structure is fundamentally an alkoxyamine. Alkoxyamines are a class of compounds that can undergo reversible C-ON bond homolysis upon heating, generating a persistent nitroxyl (B88944) radical and a transient alkyl radical. nih.govnih.gov This characteristic makes them highly effective as initiators and controllers in Nitroxide-Mediated Polymerization (NMP), a form of controlled radical polymerization (CRP). nih.govmdpi.com NMP allows for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. rsc.org

The core of this process relies on the "persistent radical effect". nih.gov Initially, the alkoxyamine dissociates. The generated alkyl radical can initiate monomer polymerization, while the stable nitroxide radical (in this case, based on the 1,1,3,3-tetramethylisoindoline-2-oxyl or TMIO structure) reversibly combines with the growing polymer chain radical. This reversible termination establishes an equilibrium between active (propagating) and dormant (nitroxide-capped) polymer chains, which minimizes irreversible termination reactions and allows for controlled chain growth. nih.gov

Research in this area has explored the use of various isoindoline-based nitroxides as mediators in polymerization. For instance, water-soluble nitroxides derived from 1,1,3,3-tetramethylisoindolin-2-oxyl have been successfully employed as mediators in the controlled free-radical polymerization of functional monomers like sodium 4-styrenesulfonate in aqueous media. In such systems, the steric hindrance at the nitroxide site plays a crucial role in influencing the activation-deactivation equilibrium of the polymerization process.

The general strategy for synthesizing polymers using an isoindoline-based alkoxyamine initiator involves heating the initiator in the presence of a suitable monomer. The initiator can be a unimolecular system, where a single molecule provides both the initiating radical and the mediating nitroxide radical. ibm.com Alternatively, a bimolecular system can be used, comprising a conventional radical initiator (like benzoyl peroxide) and a stable isoindoline-based nitroxide. ibm.com This methodology has been applied to a range of monomers, particularly styrenes and acrylates, to produce homopolymers and block copolymers. rsc.orgsigmaaldrich.com The synthesis of block copolymers is a significant application, where a polymer chain synthesized via NMP, bearing a terminal alkoxyamine group, can be used as a macroinitiator for the polymerization of a second monomer. rsc.orgmdpi.comresearchgate.net

The table below summarizes representative findings on the use of isoindoline-related structures in polymerization.

| Initiator/Mediator | Monomer | Polymerization Method | Key Research Findings |

| Water-soluble 1,1,3,3-tetramethylisoindolin-2-oxyl derivatives | Sodium 4-styrenesulfonate | Nitroxide-Mediated Polymerization (NMP) | Successfully mediated controlled polymerization in water; steric hindrance at the nitroxide site was found to be a key factor. |

| Carboxylic acid-based alkoxyamines (general class) | Isobutyl vinyl ether (IBVE), Styrene | Dual Living Cationic Polymerization and NMP | Synthesized functional polymers that could act as macro-initiators for NMP, leading to well-defined block copolymers (e.g., PIBVE-b-PS) with narrow dispersity. rsc.orgresearchgate.net |

| 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (TIPNO) | Styrene | Nitroxide-Mediated Precipitation Polymerization | Polymerization in supercritical carbon dioxide showed a similar rate and level of control to the same system in a toluene solution. |

| General Alkoxyamine Initiators | Styrene, n-Butyl acrylate | Nitroxide-Mediated Polymerization (NMP) | Used to synthesize a variety of homopolymers and block copolymers with controlled molecular weights and low polydispersity indices (PDI). sigmaaldrich.com |

Future Research Directions and Unexplored Avenues in 2 Ethoxy 1,1,3,3 Tetramethylisoindoline Chemistry

Development of Innovative and Sustainable Synthetic Routes

The advancement of 2-Ethoxy-1,1,3,3-tetramethylisoindoline chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future research should prioritize the development of innovative and sustainable synthetic routes.

One promising direction is the exploration of catalytic C-H amination reactions. Directing the insertion of an ethoxyamino group onto a pre-existing 1,1,3,3-tetramethylisoindoline (B1606132) core could significantly shorten the synthetic sequence. Furthermore, employing earth-abundant metal catalysts or even metal-free catalytic systems would enhance the sustainability of the process.

Another avenue for exploration is the development of one-pot or tandem reaction sequences. For instance, a process that combines the formation of the isoindoline (B1297411) ring with the subsequent N-alkoxylation in a single reaction vessel would improve atom economy and reduce purification steps. The use of green solvents, such as bio-derived solvents or supercritical fluids, should also be a key consideration in the design of new synthetic protocols. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Amination | Atom economy, reduced step count | Regioselectivity, catalyst stability and cost |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Compatibility of reaction conditions |

| Green Solvents | Reduced environmental impact | Solvent selection, reaction optimization |

Investigation of Unconventional Reactivity Profiles and Novel Reaction Manifolds

Beyond its potential role as a nitroxide precursor, the unique electronic structure of this compound could be harnessed in unconventional reactivity profiles. The N-O bond, for instance, could be homolytically or heterolytically cleaved under specific conditions to generate reactive intermediates.

Future research could investigate the photoredox properties of this compound. Upon excitation, it may act as a single-electron transfer agent, enabling novel transformations that are not accessible through traditional thermal methods. The exploration of its reactivity in electrochemical synthesis is another promising area, where the application of an electric potential could be used to control its redox behavior and drive unique chemical reactions.

Furthermore, the isoindoline core could be functionalized to introduce coordinating sites, transforming the molecule into a ligand for transition metal catalysis. The sterically demanding tetramethyl groups could create a unique coordination environment, potentially leading to catalysts with novel selectivity and activity.

Exploration of Integration into Advanced Functional Materials and Devices

The incorporation of this compound into advanced functional materials is a largely unexplored but potentially fruitful area of research. wiley.comnih.govwiley-vch.de Its inherent stability, conferred by the sterically hindered isoindoline framework, makes it an attractive building block for robust materials.

One potential application is in the development of organic light-emitting diodes (OLEDs). By attaching chromophoric units to the isoindoline scaffold, it may be possible to create new classes of emitters with high thermal stability and quantum efficiency. The bulky tetramethyl groups could help to suppress intermolecular quenching, leading to improved device performance.

Another area of interest is the development of stimuli-responsive materials. The N-O bond could be designed to cleave in response to a specific stimulus, such as light, heat, or a chemical analyte. This could be exploited in the design of sensors, drug delivery systems, or self-healing polymers.

| Material Application | Potential Role of the Compound | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host or emitter material | High thermal stability, good charge transport |

| Sensors | Stimuli-responsive component | Selective and sensitive response |

| Self-Healing Polymers | Reversible bond formation | Efficient and repeatable healing |

Application of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) into the chemical sciences offers a powerful toolkit for accelerating the discovery and optimization of new molecules. nih.govmdpi.com In the context of this compound, ML algorithms could be employed to predict its physicochemical properties, such as its bond dissociation energy, redox potential, and solubility in various solvents. arxiv.org

Furthermore, generative models could be used to design new derivatives of this compound with tailored properties. arxiv.org By training these models on large datasets of known molecules and their properties, it is possible to generate novel structures that are predicted to have enhanced performance in specific applications. This in silico approach can significantly reduce the time and resources required for experimental screening.

AI could also be used to optimize synthetic routes to this compound and its derivatives. nd.edu By analyzing vast amounts of reaction data, machine learning models can identify the optimal reaction conditions, catalysts, and reagents to maximize the yield and purity of the desired product.

Expanding the Scope of Derivatization and Multifunctionalization Strategies

The functionalization of the this compound scaffold is key to unlocking its full potential. Future research should focus on developing versatile and efficient methods for introducing a wide range of functional groups onto both the aromatic ring and the ethoxy moiety.

For example, electrophilic aromatic substitution reactions could be used to introduce substituents onto the benzene (B151609) ring, thereby modulating the electronic properties of the molecule. The ethoxy group could be modified through ether cleavage and subsequent derivatization, allowing for the attachment of other functional units.

Q & A

What are the common synthetic routes for 2-Ethoxy-1,1,3,3-tetramethylisoindoline, and what reaction conditions are critical for optimizing yield?

Basic

The synthesis typically involves alkylation or substitution reactions. Key steps include nitrogen protection (e.g., using inert atmospheres like nitrogen) and catalytic agents such as trifluoroboron etherate (BF₃·Et₂O) to enhance reactivity. For example, alkylation of isoindoline derivatives with ethylating agents (e.g., ethyl bromide) under controlled temperatures (≤30°C) and reflux conditions (e.g., acetic acid) is critical for yield optimization . Purification often employs recrystallization from solvent mixtures like DMF-ethanol (1:2) .

Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity. For example, HPLC was used to confirm >97% purity in synthetic intermediates .

How can researchers address low yields in the alkylation steps during the synthesis of tetramethylisoindoline derivatives?

Advanced

Low yields in alkylation may arise from incomplete substitution or side reactions. Optimizing stoichiometry (e.g., excess ethyl bromide) and base concentration (e.g., KOH) improves nucleophilic attack efficiency. Temperature control (e.g., gradual addition of reagents at ≤30°C) minimizes decomposition, as demonstrated in ethylation reactions under nitrogen atmospheres .

What strategies are recommended for resolving contradictions in spectroscopic data when analyzing substituted isoindoline derivatives?

Advanced

Cross-validation using multiple techniques (e.g., combining NMR with IR or X-ray crystallography) clarifies structural ambiguities. Computational tools like density functional theory (DFT) can predict spectral patterns, while isotopic labeling (e.g., deuterated solvents) aids peak assignment in complex spectra .

What safety precautions are essential when handling this compound in laboratory settings?

Basic

Use personal protective equipment (PPE), including gloves and goggles. Ensure ventilation to avoid inhalation. In case of skin contact, wash with soap and water; for ingestion, seek immediate medical attention. Safety protocols align with those for structurally similar amines, as detailed in safety data sheets .

How does the choice of catalyst influence the regioselectivity in functionalizing the isoindoline core?

Advanced

Catalysts like BF₃·Et₂O promote electrophilic substitution at the ethoxy group, while palladium complexes may favor cross-coupling at methyl positions. For example, BF₃·Et₂O enhanced reactivity in N-methoxyindole functionalization, directing substitution to the isoindoline nitrogen .

What are the common by-products formed during the synthesis of this compound, and how are they identified and removed?

Basic

By-products include unreacted starting materials (e.g., ethyl bromide) and regioisomers. Chromatography (TLC or column) and recrystallization isolate the target compound. For instance, TLC with silica gel F₂₅₄ plates monitored by UV detection effectively tracked by-products .

In kinetic versus thermodynamic control scenarios, how can reaction conditions be adjusted to favor the formation of this compound over competing isomers?

Advanced

Lower temperatures (kinetic control) favor less stable intermediates, while prolonged reflux (thermodynamic control) stabilizes the desired product. Solvent polarity adjustments (e.g., using polar aprotic solvents like DMF) can shift equilibrium, as seen in isoindoline derivative syntheses .

What are the key considerations for scaling up the synthesis from milligram to gram quantities?

Basic

Maintain consistent heat distribution (e.g., using jacketed reactors) and efficient mixing to prevent localized overheating. Safety protocols must address larger volumes of volatile reagents (e.g., ethyl bromide). Pilot studies should validate purification scalability, such as transitioning from small-scale recrystallization to fractional distillation .

How can computational chemistry tools be integrated into the experimental design to predict the reactivity of substituted isoindoline derivatives?

Advanced

Molecular docking and DFT calculations model interactions between substituents and catalytic sites. For example, NIST’s Chemistry WebBook provides thermodynamic data to predict reaction feasibility, while software like Gaussian simulates transition states for regioselective reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.